Aluminum sodium sulfate

Description

Properties

IUPAC Name |

aluminum;sodium;disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Na.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPYYNMJTJNYTO-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

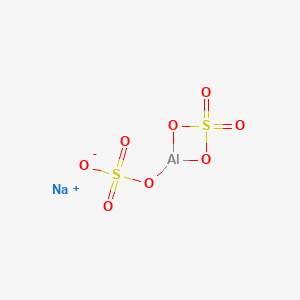

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlNaO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium aluminum sulphate appears as a colorless crystalline solid. Used in textiles, paper making, water purification, food processing., Transparent crystals or white crystalline powder, Dodecahydrate: Colorless solid; Effloresces in air; [Hawley] White odorless powder; Soluble in water; [MSDSonline] | |

| Record name | SODIUM ALUMINUM SULPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12618 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALUMINIUM SODIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Aluminum sodium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3614 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Dodecahydrate is freely soluble in water. The anhydrous form is slowly soluble in water. Both forms are insoluble in ethanol, 110 g anhydrous salt/100 cc of water at 15 °C | |

| Record name | ALUMINIUM SODIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ALUMINUM SODIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Colorless crystals or white granules or powder. Density: 1.61; mp about 60 °C. Soluble in 1 part water. Practically insoluble in alcohol. /Dodecahydrate/ | |

| Record name | ALUMINUM SODIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Potassium sulfate, sodium silicate and alkali (soda ash) | |

| Record name | ALUMINUM SODIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

10102-71-3 | |

| Record name | SODIUM ALUMINUM SULPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12618 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum sodium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, aluminum sodium salt (2:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium sodium bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM SODIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CM6A697VV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM SODIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Aluminum sodium sulfate synthesis methods for research

An in-depth technical guide to the synthesis of aluminum sodium sulfate (B86663) (NaAl(SO₄)₂) for researchers, scientists, and drug development professionals.

Introduction

Aluminum sodium sulfate, also known as sodium alum or soda alum (SAS), is an inorganic compound with the chemical formula NaAl(SO₄)₂·12H₂O for its common dodecahydrate form.[1][2] It crystallizes in a cubic alum structure.[1][2] This white, crystalline solid is utilized in various industrial and research applications, including as a leavening acid in baking powders, a flocculant in water purification, a mordant in dyeing, and an acidity regulator in food production (E number E521).[1][2][3] While it has numerous commercial uses, its synthesis in a laboratory setting requires careful control of conditions due to its high solubility and difficulty in purification.[2][4]

This guide details the core synthesis methodologies for this compound, providing experimental protocols, comparative data, and process visualizations to aid researchers in its preparation and study.

Core Synthesis Methodologies

The primary methods for synthesizing this compound involve the reaction of aluminum and sodium salts in various states and from different precursors. The most common approaches are the aqueous reaction of sulfates, synthesis from sodium aluminate, and a direct reaction from metallic aluminum.

Method 1: Aqueous Reaction of Sodium Sulfate and Aluminum Sulfate

This is the most straightforward and widely cited method for producing this compound.[2] It involves combining stoichiometric amounts of sodium sulfate (Na₂SO₄) and aluminum sulfate (Al₂(SO₄)₃) in an aqueous solution, followed by crystallization.

Reaction: Na₂SO₄ + Al₂(SO₄)₃ + 24H₂O → 2NaAl(SO₄)₂·12H₂O

The commercial production of SAS is typically achieved through the reaction of sodium sulfate and aluminum sulfate solutions.[1] For laboratory preparation, it is recommended to mix the component solutions in the cold and evaporate them at a temperature not exceeding 60 °C to facilitate purification.[1][2] Industrial processes, however, may use higher reaction temperatures of 80-100 °C, followed by controlled cooling to induce crystallization.[5][6]

Method 2: Synthesis from Sodium Aluminate

This method is particularly relevant in industrial contexts where sodium aluminate (NaAlO₂) is available as an intermediate from alumina (B75360) production.[5] The process involves reacting a sodium aluminate solution with sulfuric acid and aluminum sulfate. The acid-base reaction is exothermic and can often proceed without external heating, which reduces production costs.[5]

Reaction Pathway:

-

2NaAlO₂ + 4H₂SO₄ → Na₂SO₄ + Al₂(SO₄)₃ + 4H₂O

-

Na₂SO₄ + Al₂(SO₄)₃ + 24H₂O → 2NaAl(SO₄)₂·12H₂O

A patented method describes using a sodium aluminate concentrate, calculating the required amounts of sulfuric acid and aluminum sulfate based on the composition, and reacting the components at 70-100 °C for 1-7 hours.[5]

Method 3: Synthesis from Metallic Aluminum

For a laboratory setting where the starting material is elemental aluminum, a two-step process can be employed. First, aluminum metal is dissolved in a sodium hydroxide (B78521) solution to form sodium tetrahydroxoaluminate(III). Subsequently, sulfuric acid is added to neutralize the excess base and provide the sulfate ions, leading to the crystallization of sodium alum.[4]

Reaction Pathway:

-

2Al(s) + 2NaOH(aq) + 6H₂O(l) → 2Na--INVALID-LINK-- + 3H₂(g)

-

Na--INVALID-LINK-- + 2H₂SO₄(aq) + 8H₂O(l) → NaAl(SO₄)₂·12H₂O(s)

This method provides a clear path from a common starting material to the final double salt product.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, comparing physical properties and synthesis conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | NaAl(SO₄)₂·12H₂O (dodecahydrate) | [2][4] |

| Molecular Weight | 242.10 g/mol (anhydrous) | [7] |

| Appearance | Colorless crystals, white granules, or powder | [1][3] |

| Density | 1.61 g/cm³ | |

| Melting Point | ~60 °C | [8] |

| Solubility in Water | 110 g / 100 mL at 0 °C | [1][2] |

| 51 g / 100 mL at 16 °C | [1][2] | |

| Solubility in Ethanol | Insoluble | [1] |

| Crystal System | Isometric (Cubic) | [2][4] |

Table 2: Comparison of Synthesis Method Conditions

| Parameter | Method 1: Aqueous Reaction | Method 2: From Sodium Aluminate | Method 3: From Metallic Aluminum |

| Primary Reactants | Sodium sulfate, Aluminum sulfate | Sodium aluminate, Sulfuric acid | Aluminum, Sodium hydroxide, Sulfuric acid |

| Reaction Temperature | < 60 °C (Lab); 80-100 °C (Industrial) | 70-100 °C | Ambient, then heating to dissolve |

| Reaction Time | Variable, depends on evaporation rate | 1-7 hours | ~20 minutes to dissolve Al |

| Key Process Steps | Dissolution, Evaporation, Crystallization | Neutralization, Reaction, Crystallization | Dissolution, Neutralization, Crystallization |

| Scale | Laboratory & Industrial | Industrial | Laboratory |

| Notes | Purification is difficult due to high solubility.[2] | Exothermic reaction reduces heating costs.[5] | Involves handling of hydrogen gas.[4] |

Experimental Protocols

Protocol for Method 1: Aqueous Reaction of Sulfates

-

Preparation of Solutions:

-

Prepare a saturated solution of aluminum sulfate (Al₂(SO₄)₃·18H₂O) by dissolving it in deionized water at 50-60 °C.

-

Prepare a separate saturated solution of sodium sulfate (Na₂SO₄) in deionized water at the same temperature.

-

-

Reaction:

-

Calculate the stoichiometric molar ratio of Na₂SO₄ to Al₂(SO₄)₃ (1:1).

-

While stirring, slowly add the sodium sulfate solution to the aluminum sulfate solution.

-

-

Crystallization:

-

Cool the mixed solution slowly to room temperature. To promote crystallization, further cool the solution in an ice bath (-5 to 25 °C).[6]

-

The high solubility of sodium alum can make crystallization difficult.[4] If no crystals form, try scratching the inside of the beaker with a glass rod or introducing a seed crystal.

-

Alternatively, allow the solution to evaporate slowly at a temperature not exceeding 60 °C.[2]

-

-

Isolation and Drying:

-

Collect the resulting crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water or a 50% ethanol/water mixture to remove impurities.[9]

-

Dry the crystals in a desiccator or at a low temperature. The dodecahydrate is efflorescent (loses water to the air).[1]

-

Protocol for Method 3: Synthesis from Metallic Aluminum

-

Dissolution of Aluminum:

-

Weigh approximately 1.0 g of aluminum foil (cut into small pieces) and place it in a 250 mL beaker in a fume hood.

-

Add 50 mL of 1.4 M potassium or sodium hydroxide (KOH or NaOH). A two-fold molar excess of hydroxide is recommended.[9][10]

-

Gently heat the mixture to dissolve the aluminum. Hydrogen gas will be evolved. The reaction is complete when the bubbling stops.[10]

-

-

Filtration:

-

Filter the warm solution by gravity to remove any insoluble impurities (e.g., carbon from the reaction).

-

-

Neutralization and Precipitation:

-

Cool the filtrate in an ice bath.

-

Very slowly and with constant stirring, add a calculated amount of 3 M sulfuric acid (H₂SO₄). A thick, white precipitate of aluminum hydroxide (Al(OH)₃) will form initially.

-

Continue adding sulfuric acid until the Al(OH)₃ precipitate just redissolves, forming a clear solution containing Al³⁺ and SO₄²⁻ ions.

-

-

Crystallization:

-

Keep the clear solution in the ice bath for 15-20 minutes to allow crystals of NaAl(SO₄)₂·12H₂O to form.[9]

-

-

Isolation and Drying:

-

Collect, wash, and dry the crystals as described in Protocol 4.1.

-

Visualizations of Synthesis Workflows

The following diagrams illustrate the logical workflows for the described synthesis methods.

Caption: Workflow for the synthesis of this compound via the aqueous reaction method.

Caption: Industrial synthesis workflow starting from a sodium aluminate solution.

Caption: Reaction pathway for the laboratory synthesis of sodium alum from aluminum metal.

References

- 1. ALUMINIUM SODIUM SULFATE - Ataman Kimya [atamanchemicals.com]

- 2. Sodium alum - Wikipedia [en.wikipedia.org]

- 3. This compound | AlNaO8S2 | CID 24939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium aluminium sulfate [dmishin.github.io]

- 5. CN1686815A - Method for producing aluminium sodium sulfate by using refined liquid of sodium aluminate - Google Patents [patents.google.com]

- 6. CN1155516A - Production method of sodium aluminum sulfate - Google Patents [patents.google.com]

- 7. laballey.com [laballey.com]

- 8. echemi.com [echemi.com]

- 9. interchemnet.com [interchemnet.com]

- 10. employees.oneonta.edu [employees.oneonta.edu]

An In-depth Technical Guide to the Physicochemical Properties of Anhydrous Aluminum Sodium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of anhydrous aluminum sodium sulfate (B86663). The information is compiled to support research, scientific analysis, and various applications within industrial and developmental contexts.

Chemical Identity and Formula

Anhydrous aluminum sodium sulfate, also known as soda alum, is an inorganic compound with the chemical formula NaAl(SO₄)₂.[1][2] It is a double salt of sodium sulfate and aluminum sulfate.

Physicochemical Properties

The key physicochemical properties of anhydrous this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications, from industrial processes to its use as a food additive.

| Property | Value | Reference |

| Molecular Formula | NaAl(SO₄)₂ | [1][2] |

| Molecular Weight | 242.10 g/mol | [1] |

| Appearance | Colorless crystals or white powder | [1][2] |

| Melting Point | Approximately 60 °C (decomposes) | [1] |

| Density | 1.61 g/cm³ | [1] |

| Solubility in Water | Slowly soluble; 110 g/100 mL at 15 °C | [1][2] |

| Solubility in Ethanol | Insoluble | [2] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of every physicochemical property of anhydrous this compound are not extensively available in public literature, the following outlines the standard methodologies that would be employed for such characterizations.

Determination of Melting Point

The melting point of anhydrous this compound can be determined using the capillary method.

Methodology:

-

A small, finely powdered sample of the anhydrous salt is packed into a capillary tube.

-

The tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. Given that the substance decomposes around its melting point, careful observation of decomposition characteristics is also noted.

Measurement of Density

The density of the anhydrous solid can be determined using gas pycnometry.

Methodology:

-

A known mass of the anhydrous this compound powder is placed in the sample chamber of a gas pycnometer.

-

The chamber is sealed and filled with an inert gas, typically helium, to a known pressure.

-

The gas is then allowed to expand into a reference chamber of known volume.

-

By measuring the pressure change, the volume of the solid sample can be accurately determined using the ideal gas law.

-

The density is then calculated by dividing the mass of the sample by its measured volume.

Solubility Determination

The solubility of anhydrous this compound in water can be determined by the equilibrium solubility method.

Methodology:

-

An excess amount of the anhydrous salt is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached.

-

Once equilibrium is established, the solution is filtered to remove the undissolved solid.

-

The concentration of the dissolved salt in the filtrate is then determined using a suitable analytical technique, such as gravimetric analysis (by evaporating the solvent and weighing the residue) or inductively coupled plasma atomic emission spectroscopy (ICP-AES) to quantify the aluminum or sodium content.

Crystal Structure Analysis

The crystal structure of anhydrous this compound can be determined using X-ray diffraction (XRD).

Methodology:

-

A powdered sample of the anhydrous salt is prepared and mounted on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern, consisting of the angles and intensities of the diffracted X-rays, is recorded by a detector.

-

The resulting diffraction data is then analyzed to determine the crystal system, space group, and unit cell dimensions of the compound.

Synthesis and Application Workflows

While there are no biological signaling pathways associated with this inorganic salt, the following diagrams illustrate the logical workflows for its synthesis and key applications.

Caption: Logical workflow for the synthesis of anhydrous this compound.

Caption: Application workflow of anhydrous this compound in baking powder.

Caption: Application workflow of anhydrous this compound in water treatment.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Sodium Alum Dodecahydrate

For Immediate Release

This technical guide provides a comprehensive examination of the crystal structure of sodium aluminum sulfate (B86663) dodecahydrate, commonly known as sodium alum (NaAl(SO₄)₂·12H₂O). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data and experimental methodologies to offer a detailed understanding of this compound's atomic arrangement.

Crystallographic Data Summary

Sodium alum dodecahydrate crystallizes in the cubic system, belonging to the space group Pa3.[1][2] This structure is characteristic of the γ-alum type.[2] The unit cell contains four formula units (Z = 4).[1] Key crystallographic parameters, as determined by X-ray and neutron diffraction studies, are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | NaAl(SO₄)₂·12H₂O | [3] |

| Crystal System | Cubic | [1] |

| Space Group | Pa3 | [1][2] |

| Unit Cell Parameter (a) | 12.214(1) Å | [1] |

| Unit Cell Volume | 1822.5 ų | |

| Formula Units per Cell (Z) | 4 | [1] |

| Coordination Geometry (Na⁺) | Octahedral | |

| Coordination Geometry (Al³⁺) | Octahedral |

Atomic Coordinates and Interatomic Distances

The precise positions of the atoms within the unit cell have been determined through structural refinement. The aluminum and sodium ions are located at special positions of high symmetry. The aluminum ion is coordinated by six water molecules (O(1)), and the sodium ion is also coordinated by six water molecules (O(2)). The sulfate group is tetrahedrally coordinated by four oxygen atoms.

Table 2: Fractional Atomic Coordinates

| Atom | Wyckoff Position | x/a | y/b | z/c |

| Na | 4b | 0.5 | 0.5 | 0.5 |

| Al | 4a | 0 | 0 | 0 |

| S | 8c | 0.290 | 0.290 | 0.290 |

| O(1) | 24d | -0.025 | 0.115 | 0.145 |

| O(2) | 24d | 0.385 | 0.355 | 0.610 |

| O(s1) | 8c | 0.205 | 0.205 | 0.205 |

| O(s2) | 24d | 0.265 | 0.380 | 0.320 |

Table 3: Selected Interatomic Distances (Å)

| Bond | Distance (Å) |

| Al - O(1) | 1.92 |

| Na - O(2) | 2.44 |

| S - O(s1) | 1.48 |

| S - O(s2) | 1.47 |

Experimental Protocols

The determination of the crystal structure of sodium alum dodecahydrate involved the following key experimental stages:

Crystal Growth

Single crystals of sodium alum dodecahydrate were grown from an aqueous solution containing equimolar amounts of sodium sulfate (Na₂SO₄) and aluminum sulfate (Al₂(SO₄)₃). The solution was allowed to slowly evaporate at a constant temperature to promote the formation of well-defined octahedral crystals.

X-ray and Neutron Diffraction Data Collection

The crystallographic data were obtained using both single-crystal X-ray diffraction and neutron diffraction techniques.[2]

-

X-ray Diffraction: A suitable single crystal was mounted on a goniometer. Data were collected at room temperature using a diffractometer equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) X-ray source. A series of diffraction images were collected by rotating the crystal through a range of angles.

-

Neutron Diffraction: Neutron diffraction data were collected to accurately determine the positions of the hydrogen atoms, which are not easily located using X-ray diffraction. A larger crystal was used for this purpose and was irradiated with a monochromatic neutron beam.

Structure Solution and Refinement

The collected diffraction data were processed to yield a set of structure factors. The initial positions of the heavier atoms (Na, Al, S, O) were determined using direct methods. Subsequent refinement of the atomic coordinates and thermal parameters was carried out using least-squares methods. The positions of the hydrogen atoms were determined from the neutron diffraction data.

Structural Visualization

The following diagram illustrates the coordination environment of the sodium and aluminum cations within the crystal lattice of sodium alum dodecahydrate.

Coordination environment in sodium alum dodecahydrate.

This guide provides a foundational understanding of the crystal structure of sodium alum dodecahydrate, leveraging established crystallographic data and experimental protocols. This information is critical for applications in materials science, chemistry, and drug development where precise knowledge of a compound's three-dimensional structure is paramount.

References

Aluminum Sodium Sulfate (CAS 10102-71-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of aluminum sodium sulfate (B86663) (CAS 10102-71-3), also known as soda alum or sodium alum. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering detailed physicochemical data, experimental protocols, and insights into its biological interactions.

Physicochemical Properties

Aluminum sodium sulfate is an inorganic compound with the chemical formula NaAl(SO₄)₂·12H₂O in its dodecahydrate form.[1] It presents as a white crystalline powder or colorless crystals.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10102-71-3 | [3] |

| Molecular Formula | NaAl(SO₄)₂ (anhydrous), NaAl(SO₄)₂·12H₂O (dodecahydrate) | [1][4] |

| Molecular Weight | 242.10 g/mol (anhydrous), 458.28 g/mol (dodecahydrate) | [1][5] |

| Appearance | White crystalline powder, colorless crystals | [1][2] |

| Melting Point | 61 °C (142 °F; 334 K) (dodecahydrate) | [1] |

| Boiling Point | 330 °C (decomposes) | [2] |

| Density | 1.675 g/cm³ (dodecahydrate at 20 °C) | [1] |

| Solubility in Water | Anhydrous: 37.4 g/100 mL (0 °C), 39.7 g/100 mL (20 °C), 43.8 g/100 mL (40 °C). Dodecahydrate: Very soluble; 110 parts in 100 parts water at 0 °C, 51 parts in 100 parts water at 16 °C. | [1][5][6] |

| Solubility in Other Solvents | Insoluble in alcohol.[7] | |

| pH | Acidic in aqueous solution.[6] |

Synthesis and Production

Sodium aluminum sulfate is commercially produced by combining solutions of sodium sulfate and aluminum sulfate.[1][8] The resulting solution is then typically cooled to facilitate the crystallization of the dodecahydrate form.[9] An estimated 3,000 tons were produced worldwide in 2003.[1]

Experimental Protocol: Laboratory Synthesis of Sodium Aluminum Sulfate Dodecahydrate

This protocol outlines a general method for the laboratory synthesis of sodium aluminum sulfate dodecahydrate.

Materials:

-

Aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O)

-

Sodium sulfate (anhydrous, Na₂SO₄)

-

Distilled water

-

Beakers

-

Stirring rod

-

Heating plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Prepare Solutions:

-

Dissolve a stoichiometric amount of aluminum sulfate octadecahydrate in a minimal amount of hot distilled water in a beaker with stirring.

-

In a separate beaker, dissolve the corresponding stoichiometric amount of anhydrous sodium sulfate in a minimal amount of hot distilled water.

-

-

Combine Solutions:

-

While stirring, slowly add the sodium sulfate solution to the aluminum sulfate solution.

-

-

Crystallization:

-

Cool the mixed solution in an ice bath to induce crystallization. The formation of white crystals of sodium aluminum sulfate dodecahydrate should be observed. For optimal crystal formation, it is preferable to mix the component solutions in the cold and evaporate them at a temperature not exceeding 60 °C.[1]

-

-

Isolation and Purification:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

-

Dry the crystals on a watch glass at room temperature or in a desiccator.

-

Workflow for the Synthesis of Sodium Aluminum Sulfate Dodecahydrate

Caption: Workflow for the synthesis of sodium aluminum sulfate dodecahydrate.

Analytical Methods

A variety of analytical techniques can be employed for the characterization and quality control of this compound.

Complexometric Titration for Aluminum Content

This method determines the aluminum content by back-titration with a standardized zinc sulfate solution after complexation with a known excess of EDTA.

Experimental Protocol:

-

Sample Preparation: Accurately weigh about 500 mg of the sample, moisten with 1 ml of acetic acid, and dissolve in 50 ml of water, warming gently on a steam bath if necessary.[10]

-

Complexation: After cooling, neutralize the solution with ammonia (B1221849) test solution. Add a precise volume of 0.05 M EDTA disodium (B8443419) solution (e.g., 50.0 ml) and 20 ml of a pH 4.5 buffer solution (containing 77.1 g of ammonium (B1175870) acetate (B1210297) and 57 ml of glacial acetic acid in 1000 ml of solution).[10] Boil the solution gently for 5 minutes.[10]

-

Titration: After cooling, add 50 ml of ethanol (B145695) and 2 ml of dithizone (B143531) test solution.[10] Titrate the excess EDTA with a standardized 0.05 M zinc sulfate solution until the color changes to a bright rose-red.[10]

-

Blank Determination: Perform a blank titration using the same procedure but omitting the sample.

-

Calculation: The amount of aluminum is calculated from the difference in the volume of EDTA solution used in the sample and blank titrations. Each mL of 0.05 M disodium ethylenediaminetetraacetate (B1237979) is equivalent to 12.10 mg of AlNa(SO₄)₂.[10]

Thermogravimetric Analysis (TGA)

TGA can be used to determine the water of hydration content and to study the thermal decomposition of the compound.

Experimental Protocol:

-

Instrument Setup: Calibrate the TGA instrument for mass and temperature. Use an inert atmosphere (e.g., nitrogen) to study thermal decomposition without oxidation.

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into an alumina (B75360) or platinum crucible.

-

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve will show mass loss steps corresponding to the loss of water of hydration and the decomposition of the anhydrous salt. The stoichiometry of the hydrate (B1144303) can be calculated from the percentage of mass loss. The thermal decomposition of sodium aluminum sulfate crystallohydrate shows major mass loss in the range of 100-240 °C due to dehydration in several steps, and in the range of 500-800 °C related to sulfate thermal decomposition.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the compound, particularly the sulfate and water molecules.

Experimental Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the finely ground sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

-

Data Acquisition: Record the FTIR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Spectral Interpretation: The spectrum will show characteristic absorption bands for the sulfate group (around 1100 cm⁻¹ for the ν₃ stretching vibration and around 615 cm⁻¹ for the ν₄ bending vibration) and for water of hydration (a broad band around 3400 cm⁻¹ for O-H stretching and a band around 1630 cm⁻¹ for H-O-H bending).

Applications

This compound has a wide range of applications in various industries.

Table 2: Applications of this compound

| Industry/Field | Application | Description | References |

| Food Industry | Leavening agent, acidity regulator, firming agent. | Used in baking powders (as a slow-acting acid), pickles, and processed cheese. It is designated as E number E521. | [1][5][6][12] |

| Water Treatment | Flocculant/Coagulant. | Used to remove impurities from water by causing them to clump together and settle.[3][13] | [13] |

| Textile Industry | Mordant in dyeing. | Helps the dye to adhere to the fabric fibers.[3][12] | [3][12] |

| Pharmaceuticals & Research | Astringent, antiseptic, tablet binder, mordant in histology. | Used in topical formulations for minor cuts, as an excipient in tablets, and for staining cell nuclei in histopathology. | [1][12] |

| Other Industrial Uses | Papermaking, leather tanning, fire retardant. | Used in various other industrial processes.[3] | [3] |

Biological Interactions and Signaling Pathways

While this compound itself is not directly implicated in specific signaling pathways in the context of drug development, the biological effects of the aluminum ion (Al³⁺) are of significant interest to researchers. Aluminum is known to be neurotoxic and can interfere with several crucial cellular signaling pathways.[12]

Interference with Inositol (B14025) Phosphate and Calcium Signaling

Aluminum ions have been shown to interfere with the phosphoinositide (PI) and calcium (Ca²⁺) signaling pathways, which are fundamental for a multitude of cellular processes, including cell growth, differentiation, and neurotransmission.

Mechanism of Interference:

-

Inhibition of Phospholipase C (PLC): Aluminum can directly inhibit the enzyme phospholipase C.[1][8] PLC is responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Disruption of IP₃-mediated Ca²⁺ Release: By inhibiting PLC, aluminum reduces the production of IP₃.[6] IP₃ is a second messenger that binds to its receptor on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytoplasm.

-

Alteration of Ca²⁺ Homeostasis: The disruption of IP₃-mediated Ca²⁺ release leads to an overall dysregulation of intracellular calcium homeostasis, which can trigger a cascade of downstream effects, including oxidative stress and apoptosis.[4][12]

Diagram of Aluminum's Interference with the IP₃/Ca²⁺ Signaling Pathway

Caption: Aluminum's interference with the IP₃/Ca²⁺ signaling pathway.

Toxicology and Safety

This compound is generally considered to have low acute toxicity. However, like other aluminum salts, it can cause irritation upon contact.

Table 3: Toxicological and Safety Data

| Parameter | Information | References |

| Acute Oral Toxicity (LD₅₀) | >5,000 mg/kg for alum in rats. A specific LD₅₀ for CAS 10102-71-3 is not readily available. | [2][14] |

| Skin Irritation | May cause redness and itching. | [15] |

| Eye Irritation | May cause redness, tearing, and burning. | [15] |

| Inhalation | May cause irritation to the mucous membranes and respiratory tract. | [15] |

| Ingestion | May cause irritation to the mouth, throat, and gastrointestinal tract, leading to nausea, vomiting, and abdominal pain. | [15] |

| Carcinogenicity | Not classified as a human carcinogen by major regulatory agencies. | [15] |

Handling and Safety Precautions

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, well-ventilated area.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong bases.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Skin Contact: Wash skin with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

References

- 1. academic.oup.com [academic.oup.com]

- 2. affinitychemical.com [affinitychemical.com]

- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 4. Aluminum disruption of calcium homeostasis and signal transduction resembles change that occurs in aging and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aluminium interferes with hippocampal calcium signaling in a species-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aluminum interaction with phosphoinositide-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. ALUMINIUM SODIUM SULFATE - Ataman Kimya [atamanchemicals.com]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. Thermometric analysis of aluminum by back-titration | Metrohm [metrohm.com]

- 12. Aluminium impacts elements of the phosphoinositide signalling pathway in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aluminum Sulfate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 14. Alum Environmental and Toxicological Information - Affinity Chemical [affinitychemical.com]

- 15. resources.finalsite.net [resources.finalsite.net]

A Technical Guide to the Applications of Sodium Aluminum Sulfate

For Researchers, Scientists, and Drug Development Professionals

Sodium aluminum sulfate (B86663) (SAS), an inorganic compound with the chemical formula NaAl(SO4)2·12H2O, is a versatile chemical with a range of applications across various industries. This guide provides an in-depth technical overview of its primary uses, focusing on its role in the food industry, water treatment, and pharmaceuticals, with additional insights into other industrial applications.

Food Industry: A Key Leavening Agent in Baking

Sodium aluminum sulfate is widely utilized in the baking industry as a slow-acting leavening acid.[1][2][3] It is a component of double-acting baking powders, which also contain a fast-acting acid and sodium bicarbonate (baking soda).[1][2]

Mechanism of Action

The leavening action of SAS is temperature-dependent. It reacts minimally with baking soda at room temperature, providing bench tolerance for doughs and batters.[1] Upon heating in the oven, typically above 140°F (60°C), SAS dissolves and reacts with sodium bicarbonate to release carbon dioxide gas.[1][2] This delayed reaction ensures that the majority of the gas is produced during baking, contributing to a final product with a fine, uniform crumb structure and increased volume.[3]

The chemical reaction can be summarized as:

NaAl(SO4)2 + 3NaHCO3 → Al(OH)3 + 2Na2SO4 + 3CO2

Quantitative Data

The neutralizing value (NV) of a leavening acid is the amount of sodium bicarbonate (in parts by weight) that is neutralized by 100 parts of the acid. The neutralizing value of sodium aluminum sulfate is approximately 104, indicating its high efficiency in neutralizing baking soda.[1]

| Leavening Acid | Type | Neutralizing Value (NV) | Rate of Reaction |

| Sodium Aluminum Sulfate (SAS) | Slow-acting | 104 | Very slow at room temperature, rapid at baking temperatures |

| Monocalcium Phosphate (MCP) | Fast-acting | 80 | Rapid at room temperature |

| Sodium Acid Pyrophosphate (SAPP) | Slow-acting | 72 | Slow, with different grades offering varying reaction rates |

Experimental Protocols

Evaluating Leavening Performance in a Model Cake System:

A standardized cake baking test can be used to evaluate the performance of sodium aluminum sulfate in comparison to other leavening acids.

-

Objective: To determine the effect of the leavening acid on cake volume, crumb structure, and pH.

-

Materials:

-

Standardized cake formula (e.g., yellow or white layer cake).

-

Sodium aluminum sulfate.

-

Other leavening acids for comparison (e.g., SAPP, MCP).

-

Sodium bicarbonate.

-

Calibrated oven.

-

Mixing equipment (e.g., stand mixer with paddle attachment).

-

Baking pans of uniform size.

-

Volume measurement apparatus (e.g., rapeseed displacement method).

-

Digital camera for crumb analysis.

-

pH meter.

-

-

Procedure:

-

Prepare a control cake batter without any leavening acid.

-

Prepare experimental batters, each containing a different leavening acid at a concentration calculated based on its neutralizing value to fully react with a fixed amount of sodium bicarbonate.

-

Record the specific gravity and pH of each batter.

-

Bake all cakes under identical, controlled conditions (temperature and time).

-

After cooling, measure the volume of each cake using the rapeseed displacement method.

-

Cut the cakes and capture high-resolution images of the crumb structure for analysis of cell size and uniformity.

-

Measure the pH of the final baked cakes.

-

-

Data Analysis: Compare the cake volume, crumb characteristics, and final pH for each leavening acid.

Logical Relationship in Double-Acting Baking Powder

Caption: Logical flow of a double-acting baking powder.

Water Treatment: A Reliable Coagulant

Sodium aluminum sulfate, often referred to as alum in this context, is a widely used coagulant in the purification of drinking water and the treatment of wastewater.[4] Its primary function is to remove turbidity, suspended solids, and certain dissolved organic and inorganic impurities.[5]

Mechanism of Action

When added to water, sodium aluminum sulfate hydrolyzes to form insoluble aluminum hydroxide (B78521) precipitates, Al(OH)3. These precipitates have a gelatinous consistency and a positive surface charge. This positive charge neutralizes the negative charge of colloidal particles (e.g., clay, silt, bacteria) present in the water, causing them to destabilize and aggregate. This process is known as coagulation. The larger, heavier particles, called flocs, are then removed through sedimentation and filtration.[6]

The overall reaction in water is:

NaAl(SO4)2·12H2O + 3Ca(HCO3)2 → Al(OH)3↓ + Na2SO4 + 3CaSO4 + 6CO2 + 12H2O

Quantitative Data

The effectiveness of sodium aluminum sulfate as a coagulant is dependent on several factors, including dosage, pH, and water temperature.

| Parameter | Optimal Range | Notes |

| Dosage | 5 - 200 mg/L | Can be as high as 500 mg/L for highly turbid water.[7] |

| pH | 5.5 - 7.5 | Lower end of the range (5.5-6.2) is optimal for organic matter removal, while the higher end (6.5-7.5) is better for sweep coagulation.[7] |

| Temperature | 4 - 25°C | The pH of minimum aluminum solubility increases at colder temperatures.[7] |

Comparative Performance of Coagulants:

| Coagulant | Optimal Dosage (mg/L) | Turbidity Removal Efficiency (%) |

| Aluminum Sulfate | 2.2 (as Al) | ~63% |

| Pre-hydrolyzed Aluminum Coagulants | 1.2 (as Al) | 70-74% |

Data from a comparative study on drinking water treatment.

Experimental Protocols

Jar Test for Optimal Coagulant Dosage:

The jar test is a standard laboratory procedure to determine the optimal operating conditions for water treatment.

-

Objective: To find the optimal dosage of sodium aluminum sulfate and the optimal pH for the coagulation-flocculation process.

-

Materials:

-

Jar testing apparatus (gang stirrer).

-

Beakers (usually 1-liter).

-

Raw water sample.

-

Stock solution of sodium aluminum sulfate.

-

Acid and base solutions for pH adjustment (e.g., H2SO4, NaOH).

-

Turbidimeter.

-

pH meter.

-

-

Procedure:

-

Fill a series of beakers with the raw water sample.

-

Place the beakers in the jar testing apparatus.

-

While stirring at a rapid speed (e.g., 100-150 rpm), add varying doses of the sodium aluminum sulfate stock solution to each beaker. This rapid mix phase typically lasts for 1-3 minutes.

-

Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for a period of 15-30 minutes to promote flocculation.

-

Stop stirring and allow the flocs to settle for a specified time (e.g., 30 minutes).

-

Carefully draw a sample from the supernatant of each beaker and measure the turbidity and final pH.

-

-

Data Analysis: The optimal dosage is the one that results in the lowest residual turbidity. The experiment can be repeated at different initial pH values to determine the optimal pH.

Experimental Workflow for Jar Testing

Caption: A typical workflow for a jar test experiment.

Pharmaceuticals: An Adjuvant in Vaccines

Aluminum salts, including sodium aluminum sulfate (often referred to as alum in this context), are widely used as adjuvants in human vaccines.[8][9] An adjuvant is a substance that enhances the immune response to a co-administered antigen.[2]

Mechanism of Action

The precise mechanism of action of aluminum adjuvants is not fully understood, but it is believed to involve several interconnected pathways:

-

Depot Effect: The adjuvant forms a depot at the injection site, slowly releasing the antigen over time, which prolongs the exposure of the immune system to the antigen.

-

Inflammasome Activation: Aluminum salts are recognized by the innate immune system, leading to the activation of the NLRP3 inflammasome in antigen-presenting cells (APCs) like dendritic cells and macrophages. This results in the release of pro-inflammatory cytokines such as IL-1β and IL-18.

-

APC Recruitment and Activation: The inflammatory environment created by the adjuvant recruits various immune cells to the injection site. It also enhances the uptake of the antigen by APCs and promotes their maturation and migration to lymph nodes, where they can activate T cells and B cells.

Signaling Pathway of Aluminum Adjuvants

Caption: A simplified signaling pathway for aluminum adjuvants.

Experimental Protocols

Preclinical Evaluation of a Vaccine Adjuvant:

-

Objective: To assess the immunogenicity and safety of a vaccine formulation containing sodium aluminum sulfate as an adjuvant in an animal model.

-

Materials:

-

Specific antigen.

-

Sodium aluminum sulfate adjuvant.

-

Animal model (e.g., mice, rabbits).

-

Syringes and needles for immunization.

-

Equipment for blood collection.

-

ELISA kits for antibody titration.

-

Flow cytometer for T cell analysis.

-

-

Procedure:

-

Divide animals into groups: control (vaccine without adjuvant), experimental (vaccine with adjuvant), and placebo (adjuvant only).

-

Immunize the animals according to a predefined schedule (e.g., prime and boost immunizations).

-

Collect blood samples at different time points post-immunization.

-

Measure antigen-specific antibody titers in the serum using ELISA.

-

Isolate splenocytes and analyze T cell responses (e.g., cytokine production, proliferation) using flow cytometry.

-

Monitor animals for any local or systemic adverse reactions.

-

-

Data Analysis: Compare the antibody titers and T cell responses between the control and experimental groups to determine the adjuvant effect. Assess the safety profile of the adjuvanted vaccine.

Other Industrial Applications

Beyond its primary roles, sodium aluminum sulfate finds application in several other industrial processes:

-

Textile Industry: It is used as a mordant in dyeing, helping the dye to fix to the fabric fibers.

-

Paper Manufacturing: It is employed in the sizing of paper, which improves its water resistance and printability.

-

Leather Tanning: It is used in the tanning process to help preserve and soften animal hides.

-

Fire Retardants: It can be used as a component in fire-retardant formulations.

This technical guide provides a comprehensive overview of the major applications of sodium aluminum sulfate. For more detailed information on specific applications, researchers and professionals are encouraged to consult the cited literature and relevant industry standards.

References

- 1. bakerpedia.com [bakerpedia.com]

- 2. foodadditives.net [foodadditives.net]

- 3. bakesomebread.com [bakesomebread.com]

- 4. Leavening Acids | American Society of Baking [asbe.org]

- 5. bakerpedia.com [bakerpedia.com]

- 6. "Effect of Aluminum Sulfate and Sodium Alumniate on the Drainage and Re . . ." by Wing T. Luu [digitalcommons.library.umaine.edu]

- 7. Chemical Leavening Formulation | American Society of Baking [asbe.org]

- 8. nutritionvalue.org [nutritionvalue.org]

- 9. DSpace [researcharchive.lincoln.ac.nz]

A Comprehensive Technical Guide to Soda Alum: Discovery, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of soda alum, also known as sodium aluminum sulfate (B86663) (NaAl(SO₄)₂·12H₂O). From its historical discovery to its modern applications, this document offers a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and visualizations of its chemical structure and production workflow.

Discovery and History

The discovery of soda alum is credited to the German chemist Adolf Ferdinand Gehlen in 1815. Gehlen was a prominent figure in the fields of pharmacy and chemistry during the late 18th and early 19th centuries. His work was part of a broader scientific movement to characterize and differentiate various chemical compounds. Unfortunately, Gehlen's promising career was cut short in the same year of his discovery of soda alum, as he succumbed to arsenic hydride poisoning contracted during his extensive research on arsenic compounds.

Historically, alums, in a more general sense, have been known since antiquity and were crucial in various processes, including dyeing and medicine. However, the specific identification and characterization of different types of alums, distinguished by their monovalent cation (such as potassium, ammonium, or sodium), occurred much later. The early 19th century was a period of significant advancement in analytical chemistry, which enabled scientists like Gehlen to isolate and identify new chemical substances with greater precision.

The industrial production of soda alum gained momentum with the development of chemical manufacturing processes in the 19th and 20th centuries. A notable example is the 1902 patent by John Fleming White, which detailed a method for producing soda alum from niter-cake, a byproduct of nitric acid manufacturing.[1] This process made soda alum more readily available for its various applications.

Chemical and Physical Properties

Soda alum is a hydrated double sulfate of sodium and aluminum. It is an inorganic compound with the chemical formula NaAl(SO₄)₂·12H₂O.[2][3][4] It is also commonly referred to as sodium alum or SAS.[2][3]

Below is a summary of its key quantitative properties:

| Property | Value |

| Chemical Formula | NaAl(SO₄)₂·12H₂O |

| Molar Mass | 458.28 g/mol [2] |

| Appearance | White crystalline powder[2] |

| Density | 1.675 g/cm³ (at 20 °C)[2] |

| Melting Point | 61 °C[2] |

| Solubility in Water | 208 g/100 mL (at 15 °C)[2] |

| Crystal Structure | Cubic |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of soda alum, suitable for a laboratory setting.

Synthesis of Soda Alum

This protocol describes the synthesis of soda alum from the reaction of sodium sulfate and aluminum sulfate.

Materials:

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O)

-

Distilled water

-

Beakers

-

Stirring rod

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Preparation of Reactant Solutions:

-

In a 250 mL beaker, dissolve a stoichiometric amount of anhydrous sodium sulfate in a minimal amount of hot distilled water.

-

In a separate 250 mL beaker, dissolve a stoichiometric amount of aluminum sulfate octadecahydrate in a minimal amount of hot distilled water.

-

-

Reaction and Crystallization:

-

Combine the two solutions while stirring.

-

Gently heat the combined solution on a hot plate to ensure all solids are dissolved.

-

Allow the solution to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the beaker with a glass stirring rod.

-

Once crystals begin to form, place the beaker in an ice bath to maximize the yield.

-

-

Isolation and Purification:

-

Set up a Buchner funnel with filter paper for vacuum filtration.

-

Wet the filter paper with a small amount of cold distilled water.

-

Pour the crystal slurry into the funnel and apply vacuum to remove the mother liquor.

-

Wash the crystals with a small amount of ice-cold distilled water to remove any remaining impurities.

-

Allow the crystals to dry on the filter paper under vacuum for 10-15 minutes.

-

Transfer the dried crystals to a watch glass and allow them to air dry completely.

-

Quantitative Analysis: Determination of Aluminum by EDTA Titration

This protocol details the determination of the aluminum content in a sample of soda alum using a back titration with ethylenediaminetetraacetic acid (EDTA).

Reagents:

-

0.05 M EDTA solution (standardized)

-

0.05 M Zinc Sulfate (ZnSO₄) solution (standardized)

-

Ammonia-ammonium chloride buffer (pH 10)

-

Eriochrome Black T indicator

-

Soda alum sample

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 0.5 g of the soda alum sample and dissolve it in a 250 mL beaker with distilled water.

-

Quantitatively transfer the solution to a 250 mL volumetric flask and dilute to the mark with distilled water.

-

-

Complexation with EDTA:

-

Pipette a 25.00 mL aliquot of the sample solution into a 250 mL Erlenmeyer flask.

-

Add a known excess of the standardized 0.05 M EDTA solution (e.g., 50.00 mL).

-

Add the ammonia-ammonium chloride buffer to adjust the pH to approximately 10.

-

Gently boil the solution for a few minutes to ensure complete complexation of the aluminum with EDTA.

-

Cool the solution to room temperature.

-

-

Back Titration:

-

Add a few drops of the Eriochrome Black T indicator to the solution. The solution should turn blue, indicating an excess of EDTA.

-

Titrate the excess EDTA with the standardized 0.05 M ZnSO₄ solution until the color changes from blue to a sharp wine red endpoint.

-

Record the volume of the ZnSO₄ solution used.

-

-

Calculation:

-

Calculate the moles of EDTA that reacted with the zinc sulfate.

-

Subtract this value from the initial moles of EDTA added to determine the moles of EDTA that reacted with the aluminum in the sample.

-

From the stoichiometry of the Al³⁺-EDTA complex (1:1), calculate the moles of aluminum in the aliquot.

-

Calculate the percentage of aluminum by mass in the original soda alum sample.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of soda alum.

References

A Technical Guide to the Core Chemical Reactions of Sodium Aluminum Sulfate

Introduction: Sodium Aluminum Sulfate (B86663) (SAS), also known as soda alum, is an inorganic compound with the chemical formula NaAl(SO₄)₂·12H₂O.[1] It is a white, crystalline solid utilized in various industrial and pharmaceutical applications.[2][3] For researchers, scientists, and drug development professionals, a fundamental understanding of its chemical behavior is crucial for its effective application in areas such as vaccine formulation as a stabilizer, as a pH adjuster in topical preparations, or as an astringent.[4] This guide provides an in-depth overview of the core chemical reactions of Sodium Aluminum Sulfate, complete with quantitative data, experimental protocols, and process diagrams to facilitate advanced research and development.

Physical and Chemical Properties

Sodium aluminum sulfate is typically found as a dodecahydrate, which crystallizes in a cubic alum structure.[1][5] It is characterized by its high solubility in water, a property that is fundamental to most of its aqueous reactions.[1] The anhydrous form is slowly soluble in water, and both forms are insoluble in ethanol.[5]

| Property | Value |

| Chemical Formula | NaAl(SO₄)₂·12H₂O |

| Molar Mass | 458.28 g/mol |

| Appearance | White crystalline powder |

| Density | 1.675 g/cm³ (at 20 °C) |

| Melting Point | 61 °C (142 °F; 334 K)[1] |

| Crystal Structure | Cubic |

| Temperature | Solubility ( g/100 mL of H₂O) |

| 0 °C | 110[5] |

| 15 °C | 208[1] |

| 16 °C | 51[5] |

Synthesis

The industrial production of sodium aluminum sulfate involves the reaction of sodium sulfate and aluminum sulfate in an aqueous solution.[5][6] The components are typically mixed in the cold and evaporated at temperatures not exceeding 60 °C to facilitate crystallization of the dodecahydrate form.[1]

Reaction: Na₂SO₄(aq) + Al₂(SO₄)₃(aq) + 24H₂O(l) → 2NaAl(SO₄)₂·12H₂O(s)

Caption: Workflow for the synthesis of Sodium Aluminum Sulfate.

Experimental Protocol: Synthesis of Sodium Aluminum Sulfate Dodecahydrate

-

Preparation of Solutions: Prepare separate aqueous solutions of sodium sulfate and aluminum sulfate. A patented method suggests concentrations resulting in a final mixed liquid containing 6.5-8.5% Al₂O₃ and 7.2-11% Na₂SO₄.[7]

-

Mixing: In a reaction vessel, add the aluminum sulfate solution to the sodium sulfate solution under constant stirring. Maintain the temperature of the mixture below 35 °C.[7]

-

Crystallization: Cool the resulting solution to a temperature between -5 °C and 25 °C to induce crystallization.[7] The dodecahydrate is preferably crystallized by evaporating the solution at a temperature not exceeding 60 °C.[1]

-

Separation: Separate the formed crystals from the mother liquor via centrifugal separation or filtration.[7]

-

Drying: Dry the crystals in a controlled environment to prevent efflorescence (loss of water of hydration).

Reaction with Water (Hydrolysis)

When dissolved in water, sodium aluminum sulfate produces an acidic solution.[5][8] This is due to the hydrolysis of the aluminum ion (Al³⁺). The Al³⁺ ion, surrounded by water molecules, acts as a Lewis acid, donating a proton from a coordinated water molecule to the bulk solvent, thereby generating hydronium ions (H₃O⁺) and lowering the pH.

Reaction: Al³⁺(aq) + 6H₂O(l) ⇌ [Al(H₂O)₆]³⁺(aq) [Al(H₂O)₆]³⁺(aq) + H₂O(l) ⇌ [Al(OH)(H₂O)₅]²⁺(aq) + H₃O⁺(aq)

This acidic property is critical in its function as a leavening acid in baking powders and as a pH adjuster in pharmaceutical formulations.[4][5]

Caption: Pathway of SAS dissolution and subsequent hydrolysis.

Experimental Protocol: Characterization of Hydrolysis

-

Solution Preparation: Prepare a 0.1 M solution of NaAl(SO₄)₂·12H₂O by dissolving 45.83 g of the salt in deionized water to make a final volume of 1 L.

-

pH Measurement: Calibrate a pH meter using standard buffer solutions (pH 4.0 and 7.0).

-

Data Collection: Measure the pH of the prepared sodium aluminum sulfate solution at a constant temperature (e.g., 25 °C). The expected pH will be in the acidic range.

-

Observation: The resulting acidic pH confirms the hydrolysis of the Al³⁺ ion.

Reaction with Bases

Sodium aluminum sulfate reacts with strong bases, such as sodium hydroxide (B78521) (NaOH), in a neutralization reaction. Initially, the addition of NaOH to an aqueous solution of SAS produces a gelatinous white precipitate of aluminum hydroxide, Al(OH)₃.[9][10]

Reaction 1 (Precipitation): Al₂(SO₄)₃(aq) + 6NaOH(aq) → 2Al(OH)₃(s) + 3Na₂SO₄(aq)

Aluminum hydroxide is amphoteric, meaning it can react with both acids and bases.[10] If an excess of a strong base is added, the aluminum hydroxide precipitate will redissolve to form a soluble tetrahydroxoaluminate complex.[11][12]

Reaction 2 (Complexation with excess base): Al(OH)₃(s) + NaOH(aq) → Na--INVALID-LINK--[11]

Caption: Reaction pathway of SAS with limited and excess NaOH.

Experimental Protocol: Titration with Sodium Hydroxide

-

Preparation: Pipette 25.0 mL of a 0.1 M sodium aluminum sulfate solution into a 250 mL Erlenmeyer flask. Add 2-3 drops of a suitable indicator (e.g., phenolphthalein).

-

Titration Setup: Fill a burette with a standardized 0.1 M NaOH solution.

-

Initial Reaction: Slowly add the NaOH solution dropwise to the flask while continuously swirling. Observe the formation of a persistent white, gelatinous precipitate (Al(OH)₃).[9]

-

Endpoint: Continue the titration. The endpoint of the precipitation reaction is difficult to determine visually.

-

Reaction with Excess Base: Continue adding excess NaOH. Observe the precipitate redissolving as the soluble Na[Al(OH)₄] complex is formed. The solution will become clear again.

Reaction with Bicarbonates

A key application of sodium aluminum sulfate is as a leavening acid in double-acting baking powders.[5][6] It is a slow-acting acid that does not react with sodium bicarbonate (baking soda) at room temperature. The reaction is initiated by the application of heat (typically above 60°C or 140°F), which increases the solubility and reactivity of SAS.[5] This reaction releases carbon dioxide gas, which causes baked goods to rise.

Reaction: Al₂(SO₄)₃(aq) + 6NaHCO₃(aq) → 2Al(OH)₃(s) + 3Na₂SO₄(aq) + 6CO₂(g)[13]

| Parameter | Value |

| Leavening Acid Type | Slow-acting, heat-activated[5] |

| Reaction Start Temperature | > 60 °C (140 °F)[5] |

| Neutralizing Value (NV) | 104* |

*The neutralizing value is the ratio of sodium bicarbonate to 100 parts of the acid leavener required for complete carbon dioxide release.[5][6]

Caption: Process flow for the heat-activated leavening reaction.

Thermal Decomposition

The thermal decomposition of sodium aluminum sulfate is a multi-stage process that is highly dependent on the surrounding atmosphere. The initial step in any atmosphere is dehydration.

Dehydration: The crystallohydrate loses its 12 water molecules in the temperature range up to 633 K (360 °C) in an air medium.[14] NaAl(SO₄)₂·12H₂O(s) → NaAl(SO₄)₂(s) + 12H₂O(g)

Decomposition in Air: Following dehydration, desulfurization begins. In an air atmosphere, the anhydrous salt decomposes to form aluminum oxide (Al₂O₃) and sodium sulfate (Na₂SO₄).[14] 2NaAl(SO₄)₂(s) → Al₂O₃(s) + Na₂SO₄(s) + 3SO₃(g)

Decomposition in a Reducing Atmosphere: In a reducing atmosphere (e.g., 5% H₂ in Ar), the decomposition is a two-stage process resulting in the formation of sodium aluminate (NaAlO₂) and sodium sulfate.[14]

| Atmosphere | Temperature Range | Products | Apparent Activation Energy (Ea) |

| Air | 923-998 K | Al₂O₃, Na₂SO₄ | 162.3 kJ/mol |

| Reducing | 883-958 K (Stage 1) | Intermediate products | 99.9 kJ/mol |

| Reducing | 983-1113 K (Stage 2) | NaAlO₂, Na₂SO₄ | 127.7 kJ/mol |

Data sourced from Pelovski et al. (1995).[14]

Caption: Decomposition pathways of SAS in different atmospheres.

Experimental Protocol: Thermal Gravimetric Analysis (TGA)

-

Sample Preparation: Place a precisely weighed sample (e.g., 100 mg) of NaAl(SO₄)₂·12H₂O into a TGA crucible (e.g., alumina).[14]

-

Instrument Setup: Place the sample in a thermogravimetric analyzer.

-

Atmosphere Control: Purge the furnace with the desired gas (e.g., air or a 5% H₂/95% Ar mixture) at a constant flow rate (e.g., 30 L/h).[14]

-

Heating Program: Heat the sample from ambient temperature to approximately 1200 K at a constant heating rate (e.g., 10 K/min).[14]

-

Data Analysis: Record the mass loss as a function of temperature. Analyze the resulting TGA curve to identify the distinct stages of decomposition (dehydration and desulfurization) and calculate the corresponding mass losses to verify the reaction stoichiometry. Further kinetic analysis can be performed on the data to determine activation energies.

The fundamental chemical reactions of sodium aluminum sulfate—including its synthesis, hydrolysis, and reactions with bases and bicarbonates, as well as its thermal decomposition—define its utility across various scientific and industrial fields. For pharmaceutical scientists and drug developers, these properties are of paramount importance. The acidic nature of its aqueous solutions can influence the stability and solubility of active pharmaceutical ingredients (APIs). Its reactivity with bases dictates compatibility with alkaline excipients, while its role as a leavening agent showcases its potential in specialized formulations. A thorough understanding of these core reactions, supported by the quantitative data and protocols provided, is essential for leveraging the full potential of sodium aluminum sulfate in research and product development.

References

- 1. Sodium alum - Wikipedia [en.wikipedia.org]

- 2. SODIUM ALUMINUM SULFATE | 10102-71-3 [chemicalbook.com]

- 3. Aluminum sodium sulfate | AlNaO8S2 | CID 24939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. htmcgroup.com [htmcgroup.com]

- 5. ALUMINIUM SODIUM SULFATE - Ataman Kimya [atamanchemicals.com]

- 6. bakerpedia.com [bakerpedia.com]

- 7. CN1155516A - Production method of sodium aluminum sulfate - Google Patents [patents.google.com]

- 8. quora.com [quora.com]

- 9. m.youtube.com [m.youtube.com]

- 10. When aluminum sulfate is dissolved in water, it produces an acidic soluti.. [askfilo.com]

- 11. quora.com [quora.com]

- 12. quora.com [quora.com]

- 13. Aluminium sulfate - Wikipedia [en.wikipedia.org]

- 14. akjournals.com [akjournals.com]

An In-depth Technical Guide on the Molecular Formula and Weight of Aluminum Sodium Sulfate (AlNa(SO₄)₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular formula and molecular weight of anhydrous aluminum sodium sulfate (B86663). The information is presented to support research, development, and quality control activities where precise chemical characterization is paramount.

Molecular Formula and Structure

Aluminum sodium sulfate is an inorganic compound with the chemical formula AlNa(SO₄)₂.[1][2][3][4] This formula indicates that each formula unit of the compound consists of one aluminum ion (Al³⁺), one sodium ion (Na⁺), and two sulfate ions (SO₄²⁻). The anhydrous form, which is the focus of this guide, is a white solid.[1] It is also known by other names such as soda alum or sodium alum.[5] A common hydrated form also exists, sodium alum dodecahydrate, with the chemical formula NaAl(SO₄)₂·12H₂O.[5]

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for the molecular weight of anhydrous this compound is detailed below.

To calculate the molar mass of AlNa(SO₄)₂, the number of each atom in the formula is multiplied by its respective atomic weight and then summed.[6]

-

Aluminum (Al): 1 atom

-

Sodium (Na): 1 atom

-

Sulfur (S): 2 atoms

-

Oxygen (O): 8 atoms

The atomic weights for each element are:[4][6]

-

Al: 26.9815386 g/mol

-

Na: 22.98976928 g/mol

-

S: 32.065 g/mol

-

O: 15.9994 g/mol

The molecular weight is therefore calculated as follows: (1 × 26.9815386) + (1 × 22.98976928) + (2 × 32.065) + (8 × 15.9994) = 242.0965 g/mol [1][3][4][6]

Data Presentation: Elemental Composition and Molecular Weight

The following table summarizes the quantitative data regarding the elemental composition and molecular weight of AlNa(SO₄)₂.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Mass Contribution ( g/mol ) | Mass Percent (%) |

| Aluminum | Al | 26.9815386 | 1 | 26.9815386 | 11.1450 |

| Sodium | Na | 22.98976928 | 1 | 22.98976928 | 9.4961 |

| Sulfur | S | 32.065 | 2 | 64.13 | 26.4894 |

| Oxygen | O | 15.9994 | 8 | 127.9952 | 52.8695 |

| Total | AlNa(SO₄)₂ | 12 | 242.09650788 | 100.00 |

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

A detailed methodology for the determination of the molecular weight of a non-volatile, solid compound such as AlNa(SO₄)₂ using Electrospray Ionization Mass Spectrometry (ESI-MS) is provided below.

Objective: To experimentally verify the molecular weight of anhydrous this compound.

Materials and Equipment:

-

Anhydrous this compound sample

-

High-purity methanol (B129727) (HPLC grade)

-

Deionized water

-

Formic acid (for solvent modification)

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

-

Vortex mixer

-

Syringe pump and sample loop injector

-

Micropipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh 1 mg of the anhydrous AlNa(SO₄)₂ sample.

-

Dissolve the sample in 10 mL of a 50:50 (v/v) methanol/water solution to create a 100 µg/mL stock solution.

-

Vortex the solution for 1 minute to ensure complete dissolution.

-

Prepare a dilute sample for analysis by taking 100 µL of the stock solution and diluting it to 10 mL with the 50:50 methanol/water solvent, resulting in a 1 µg/mL working solution.

-

Add 0.1% formic acid to the working solution to facilitate ionization.

-

-

Mass Spectrometer Setup:

-

Calibrate the mass spectrometer using a standard calibration solution (e.g., sodium iodide or a proprietary calibrant mix) to ensure mass accuracy.

-

Set the instrument to positive ion detection mode.

-

Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable spray and optimal ion signal.

-

-

Sample Analysis:

-

Infuse the working solution into the mass spectrometer at a constant flow rate (e.g., 5 µL/min) using a syringe pump.

-

Acquire mass spectra over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

-

Average the spectra over a stable infusion period (e.g., 1-2 minutes) to obtain a high-quality mass spectrum.

-

-

Data Analysis:

-

Examine the resulting mass spectrum for ions corresponding to the analyte. In the case of AlNa(SO₄)₂, one might expect to observe ions corresponding to the intact molecule with a sodium ion adduct [AlNa(SO₄)₂ + Na]⁺ or other related species.

-

Identify the monoisotopic mass of the most abundant peak and compare it to the theoretical exact mass of the expected ion. The theoretical exact mass of AlNa(SO₄)₂ is 241.874767 Da.[1]

-